molecular formula C7H10N2O2 B2986203 6,7-Dihydro-4H-pyrano[3,4-d][1,2]oxazol-3-ylmethanamine CAS No. 1477874-55-7

6,7-Dihydro-4H-pyrano[3,4-d][1,2]oxazol-3-ylmethanamine

Cat. No.: B2986203
CAS No.: 1477874-55-7
M. Wt: 154.169
InChI Key: KTHXXVUSVZVCAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6,7-Dihydro-4H-pyrano[3,4-d][1,2]oxazol-3-ylmethanamine” is a chemical compound with the molecular formula C6H8N2OS . It has an average mass of 156.206 Da and a monoisotopic mass of 156.035736 Da .


Synthesis Analysis

A simple and efficient method for the synthesis of a series of 6,7-dihydro-3H-pyrano[4,3-c]isoxazol-3-one derivatives starting from 5-carboalkoxy-2,3-dihydropyranone (5-CDHPs) has been developed . Another method involves the reaction of hydroxylamine with 4,5-dioxo-2,3,7,8-tetrahydro-4H,5H-pyrano[4,3-b]pyran derivatives .


Molecular Structure Analysis

The molecular structure of this compound includes 3 hydrogen bond acceptors, 2 hydrogen bond donors, and no freely rotating bonds . The compound has a density of 1.4±0.1 g/cm3, a boiling point of 353.6±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .


Chemical Reactions Analysis

The chemical reactivity of this compound has been studied in the presence of some bielectrophiles, namely 1,2-dibromoethane, oxalyl chloride, chloroacetyl chloride, and ethyl chloroacetate .


Physical And Chemical Properties Analysis

This compound has a molar refractivity of 40.7±0.3 cm3, a polar surface area of 76 Å2, and a polarizability of 16.2±0.5 10-24 cm3 . It also has a surface tension of 67.0±3.0 dyne/cm and a molar volume of 112.3±3.0 cm3 .

Scientific Research Applications

Neuroprotection and Neuropharmacology

Research on compounds acting on the central nervous system, such as caffeine and its antagonism of A2A adenosine receptors, demonstrates significant neuroprotective effects. In a Parkinson's disease model, caffeine showed attenuation of neurotoxicity through A2A receptor blockade, suggesting a potential avenue for therapeutic intervention in neurodegenerative diseases (Chen et al., 2001).

Pharmacokinetics and Drug Metabolism

Understanding the metabolism and excretion of pharmaceutical compounds is crucial for developing new drugs. Studies on INCB018424, a selective Janus kinase inhibitor, provided detailed insights into its pharmacokinetics and metabolism in humans. This research demonstrated rapid absorption, significant urinary excretion, and the identification of major metabolites, laying the groundwork for dosage and safety considerations in drug development (Shilling et al., 2010).

Substance Interaction and Toxicology

Investigations into the interactions of substances with biological systems, such as the metabolism and potential toxicology of MDMA (Ecstasy), highlight the importance of understanding both therapeutic and adverse effects. The formation of neurotoxic thioether adducts of MDMA in humans underscores the complex metabolic pathways involved in drug metabolism and the potential for harm, reinforcing the need for comprehensive toxicological studies in drug development (Perfetti et al., 2009).

Mechanism of Action

While the exact mechanism of action for this compound is not specified in the search results, it has been found to have significant anti-leptospiral activity . Effective binding of the compound with leptospiral outer membrane protein LipL32 was observed via in silico molecular docking, providing a suitable explanation for pathogen specificity .

Future Directions

The results obtained from in vitro, in vivo, and in silico studies reveal that 6,7-dihydro-3H-pyrano[4,3-c]isoxazol-3-ones class of compounds are lead molecules for further development as pathogen-specific anti-leptospiral agents . This suggests potential future directions in the development of new therapeutics for leptospirosis.

Properties

IUPAC Name

6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazol-3-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c8-3-6-5-4-10-2-1-7(5)11-9-6/h1-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHXXVUSVZVCAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1ON=C2CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1477874-55-7
Record name {4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-yl}methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.